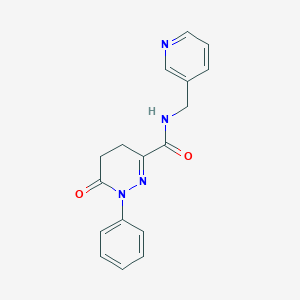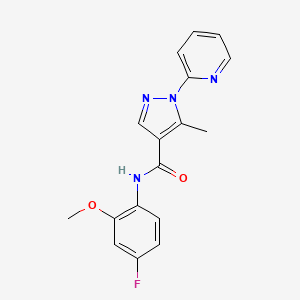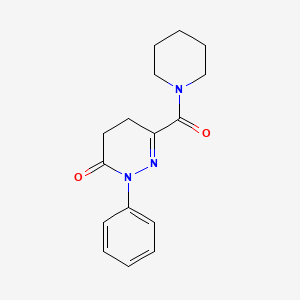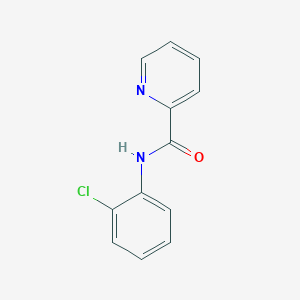
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide, also known as 25B-NBOMe, is a synthetic designer drug that belongs to the phenethylamine and amphetamine classes. It is a potent hallucinogen that has been used for recreational purposes. However, its chemical structure and properties make it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, which is responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs. It can cause alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide in lab experiments include its potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the mechanisms of hallucinogenic drugs and their effects on the brain. However, the use of this compound in lab experiments is limited by its potential for abuse and its lack of approval for human use.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, there is a need for further research on the potential risks associated with the use of this compound for recreational purposes.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide involves the reaction of 2C-B with 4-bromo-2-methylbenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with indole-3-acetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been used in scientific research to investigate its effects on the central nervous system. It has been found to act as a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD. This makes it a valuable tool for studying the mechanisms of hallucinogenic drugs and their effects on the brain.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-8-13(18)6-7-15(11)20-17(21)9-12-10-19-16-5-3-2-4-14(12)16/h2-8,10,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTDWCAKYOKMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)

![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)


![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)

![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)